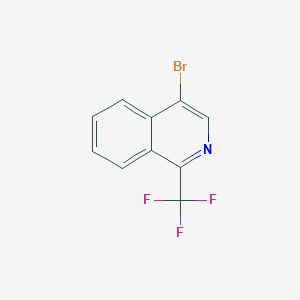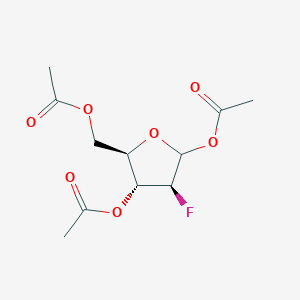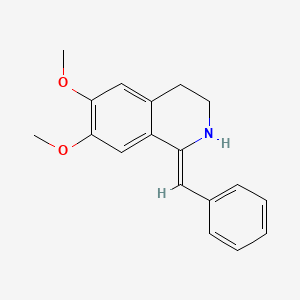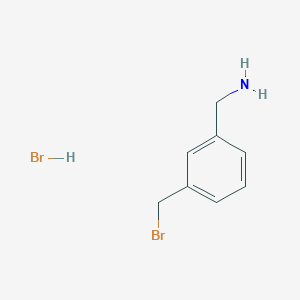![molecular formula C18H22N2O B11843766 (8S)-N-{(1S)-1-[4-(methyloxy)phenyl]ethyl}-5,6,7,8-tetrahydro-8-quinolinamine CAS No. 502612-64-8](/img/structure/B11843766.png)
(8S)-N-{(1S)-1-[4-(methyloxy)phenyl]ethyl}-5,6,7,8-tetrahydro-8-quinolinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-N-((S)-1-(4-Methoxyphenyl)ethyl)-5,6,7,8-tetrahydroquinolin-8-amine is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features a quinoline core, which is a common structural motif in many biologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-((S)-1-(4-Methoxyphenyl)ethyl)-5,6,7,8-tetrahydroquinolin-8-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxyphenylacetic acid and 2-aminobenzylamine.
Formation of Intermediate: The 4-methoxyphenylacetic acid is first converted to its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with 2-aminobenzylamine to form an amide linkage.
Cyclization: The amide intermediate undergoes cyclization under acidic conditions to form the quinoline core.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the desired (S)-enantiomer.
Industrial Production Methods
In an industrial setting, the production of (S)-N-((S)-1-(4-Methoxyphenyl)ethyl)-5,6,7,8-tetrahydroquinolin-8-amine may involve optimized reaction conditions, such as the use of specific catalysts and solvents to improve yield and purity. Continuous flow reactors and automated synthesis platforms can also be employed to scale up the production process.
Análisis De Reacciones Químicas
Types of Reactions
(S)-N-((S)-1-(4-Methoxyphenyl)ethyl)-5,6,7,8-tetrahydroquinolin-8-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the quinoline core or the side chains.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various alkyl or aryl groups.
Aplicaciones Científicas De Investigación
(S)-N-((S)-1-(4-Methoxyphenyl)ethyl)-5,6,7,8-tetrahydroquinolin-8-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules with biological activity.
Biological Studies: Researchers use the compound to study its interactions with biological targets, such as enzymes and receptors.
Industrial Applications: The compound can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (S)-N-((S)-1-(4-Methoxyphenyl)ethyl)-5,6,7,8-tetrahydroquinolin-8-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that regulate cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
®-N-(®-1-(4-Methoxyphenyl)ethyl)-5,6,7,8-tetrahydroquinolin-8-amine: The enantiomer of the compound, which may have different biological activity.
N-(4-Methoxyphenyl)-5,6,7,8-tetrahydroquinolin-8-amine: A similar compound without the chiral center.
N-(4-Methoxyphenyl)ethyl)-quinolin-8-amine: A compound with a different substitution pattern on the quinoline core.
Uniqueness
(S)-N-((S)-1-(4-Methoxyphenyl)ethyl)-5,6,7,8-tetrahydroquinolin-8-amine is unique due to its chiral nature and specific substitution pattern, which can result in distinct biological activity compared to its analogs. The presence of the methoxy group and the chiral center can influence its interactions with molecular targets, making it a valuable compound for research and development.
Propiedades
Número CAS |
502612-64-8 |
|---|---|
Fórmula molecular |
C18H22N2O |
Peso molecular |
282.4 g/mol |
Nombre IUPAC |
(8S)-N-[(1S)-1-(4-methoxyphenyl)ethyl]-5,6,7,8-tetrahydroquinolin-8-amine |
InChI |
InChI=1S/C18H22N2O/c1-13(14-8-10-16(21-2)11-9-14)20-17-7-3-5-15-6-4-12-19-18(15)17/h4,6,8-13,17,20H,3,5,7H2,1-2H3/t13-,17-/m0/s1 |
Clave InChI |
HWIWZEQASCSYJM-GUYCJALGSA-N |
SMILES isomérico |
C[C@@H](C1=CC=C(C=C1)OC)N[C@H]2CCCC3=C2N=CC=C3 |
SMILES canónico |
CC(C1=CC=C(C=C1)OC)NC2CCCC3=C2N=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Iodobenzo[b]thiophene-2-carbaldehyde](/img/structure/B11843699.png)
![8-Iodoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B11843703.png)

![7-(Trifluoromethyl)-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B11843718.png)








